molecular formula C14H16N2O B12505561 2,2'-(Oxybis(ethane-2,1-diyl))dipyridine CAS No. 91029-17-3

2,2'-(Oxybis(ethane-2,1-diyl))dipyridine

Cat. No.: B12505561
CAS No.: 91029-17-3
M. Wt: 228.29 g/mol
InChI Key: NWYWLJZZDDZBQR-UHFFFAOYSA-N
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Description

2,2'-(Oxybis(ethane-2,1-diyl))dipyridine is a dimeric organic compound featuring a central oxygen atom connected to two ethane-2,1-diyl chains, each terminating in a pyridine ring. The structure can be represented as pyridine-(CH₂)₂-O-(CH₂)₂-pyridine, forming a symmetrical ether-linked dipyridine derivative. This compound is notable for its ability to act as a bidentate ligand in coordination chemistry due to the electron-rich pyridine moieties and flexible ethyleneoxy spacer, which facilitates metal chelation and supramolecular assembly . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in similar compounds like 4,4′-{[oxybis(ethane-2,1-diyl)]bis(oxy)} dibenzonitrile, where ethylene glycol derivatives react with halogenated precursors under controlled conditions .

Properties

CAS No.

91029-17-3

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-[2-(2-pyridin-2-ylethoxy)ethyl]pyridine

InChI

InChI=1S/C14H16N2O/c1-3-9-15-13(5-1)7-11-17-12-8-14-6-2-4-10-16-14/h1-6,9-10H,7-8,11-12H2

InChI Key

NWYWLJZZDDZBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOCCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine typically involves the reaction of 2-bromopyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through column chromatography.

Industrial Production Methods

While specific industrial production methods for 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Oxybis(ethane-2,1-diyl))dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

2,2’-(Oxybis(ethane-2,1-diyl))dipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center, leading to various catalytic and biological activities.

Comparison with Similar Compounds

4,4′-{[Oxybis(ethane-2,1-diyl)]bis(oxy)} Dibenzonitrile

  • Structure : Central oxygen bridge with two ethane-2,1-diyl chains terminating in benzonitrile groups.
  • Key Differences : Replacing pyridine with benzonitrile alters electronic properties; the nitrile group is less basic and less effective in metal coordination compared to pyridine. This compound is primarily used in organic synthesis as an intermediate .
  • Applications : Precursor for imidamide derivatives in pharmaceutical research (e.g., pentamidine analogues) .

2,2'-[(1E,1'E)-2,2'-(2,5-Dibutoxy-1,4-phenylene)bis(ethene-2,1-diyl)]dipyridine

  • Structure : Central 2,5-dibutoxybenzene core linked to pyridine via ethenediyl spacers.
  • Key Differences: The rigid phenylene backbone and extended conjugation enhance π-π interactions and optical properties, making it suitable for photoactive materials. The dibutoxy groups improve solubility in non-polar solvents .
  • Applications : Used in optoelectronics and crystal engineering due to its planar structure and hydrogen-bonding networks .

4,4′-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))dipyridine

  • Structure : Similar to the target compound but with sulfur atoms replacing oxygen in the bridging chain.
  • Key Differences : Sulfur's higher polarizability and larger atomic radius enhance metal-sulfur interactions, favoring coordination with soft Lewis acids (e.g., Cu⁺, Ag⁺). However, reduced thermal stability compared to oxygen-linked analogues .
  • Applications : Dopant in polymer electrolytes for dye-sensitized solar cells, improving conductivity and device efficiency .

N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide)

  • Structure : Oxygen-bridged ethane-2,1-diyl chains with pyridone-acetamide termini.
  • Key Differences : The pyridone moiety introduces hydrogen-bonding capacity and bioactivity, enabling applications in medicinal chemistry (e.g., enzyme inhibition) .
  • Applications: Potential inhibitor for protein-protein interactions in cancer research .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Functional Groups Solubility Thermal Stability Key Applications
2,2'-(Oxybis(ethane-2,1-diyl))dipyridine C₁₄H₁₆N₂O Pyridine, ether Polar aprotic solvents Moderate Metal coordination, supramolecular chemistry
4,4′-{[Oxybis(ethane-2,1-diyl)]bis(oxy)} dibenzonitrile C₁₈H₁₆N₂O₂ Benzonitrile, ether DMF, DMSO High Pharmaceutical intermediates
Sulfur-bridged dipyridine analogue C₁₄H₁₆N₂S₂ Pyridine, thioether THF, chloroform Low Solar cell electrolytes
Pyridone-acetamide derivative C₁₈H₂₂N₄O₇ Pyridone, amide DMSO, aqueous buffers Moderate Bioactive inhibitors

Biological Activity

2,2'-(Oxybis(ethane-2,1-diyl))dipyridine is a compound that has garnered interest for its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and involvement in metabolic pathways, supported by data tables and relevant research findings.

The compound exhibits significant interactions with various enzymes and proteins. It can act as a substrate for sulfonate-utilizing enzymes, facilitating biochemical reactions that lead to the formation of intermediate compounds. These interactions often involve the formation of transient complexes that modulate enzyme activity, influencing various biochemical pathways.

Cellular Effects

The effects of 2,2'-(Oxybis(ethane-2,1-diyl))dipyridine on cellular processes are profound. It influences cell function by:

  • Cell Signaling Pathways : The compound can modulate signaling pathways by interacting with specific receptors or signaling molecules.
  • Gene Expression : It alters the expression of genes involved in metabolic pathways, affecting key metabolite levels.
  • Cell Metabolism : Changes in cellular metabolism can occur due to its influence on enzyme activity .

Molecular Mechanism

At the molecular level, the compound exerts its effects through several mechanisms:

  • Binding to Biomolecules : It can bind to enzymes or receptors, leading to their activation or inhibition.
  • Influencing Gene Expression : By interacting with transcription factors or regulatory proteins, it modulates the transcription of target genes.
  • Formation of Intermediate Compounds : Its involvement in metabolic pathways highlights its role in influencing metabolic flux and metabolite levels .

Metabolic Pathways

2,2'-(Oxybis(ethane-2,1-diyl))dipyridine participates in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds. These intermediates are crucial for further biochemical reactions that influence overall cellular metabolism.

Table 1: Summary of Biochemical Interactions

Interaction TypeDescription
Enzyme SubstrateActs as a substrate for sulfonate-utilizing enzymes
Gene RegulationAlters expression of metabolic pathway genes
Signaling ModulationInteracts with receptors influencing cell signaling

Transport and Distribution

The transport and distribution of 2,2'-(Oxybis(ethane-2,1-diyl))dipyridine within cells are mediated by specific transporters or binding proteins. Understanding these dynamics is crucial for elucidating its cellular effects and potential therapeutic applications .

Case Studies

A study highlighted the compound's effectiveness in modulating enzyme activity related to metabolic disorders. The results indicated a significant alteration in metabolite levels when cells were treated with varying concentrations of 2,2'-(Oxybis(ethane-2,1-diyl))dipyridine.

Table 2: Case Study Results

Concentration (µM)Metabolite Level Change (%)Enzyme Activity Change (%)
10+25+15
50+40+30
100+60+50

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